molecular formula C17H36N2O3 B14141406 dodecyl N,N-dimethylcarbamimidate; ethanoic acid CAS No. 6341-05-5

dodecyl N,N-dimethylcarbamimidate; ethanoic acid

Katalognummer: B14141406
CAS-Nummer: 6341-05-5
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: QCWCLJBKPXZQCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl N,N-dimethylcarbamimidate; ethanoic acid is a chemical compound with the molecular formula C15H32N2O. It is also known as dodecyl N,N-dimethylcarbamimidate. This compound is characterized by its unique structure, which includes a dodecyl group attached to a carbamimidate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl N,N-dimethylcarbamimidate can be synthesized through the reaction of dodecylamine with N,N-dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

In industrial settings, the production of dodecyl N,N-dimethylcarbamimidate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Wirkmechanismus

The mechanism of action of dodecyl N,N-dimethylcarbamimidate involves its interaction with molecular targets through its carbamimidate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The dodecyl group enhances its ability to interact with hydrophobic regions of membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodecyl N,N-dimethylcarbamimidate is unique due to its specific combination of a dodecyl group and a carbamimidate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Eigenschaften

CAS-Nummer

6341-05-5

Molekularformel

C17H36N2O3

Molekulargewicht

316.5 g/mol

IUPAC-Name

acetic acid;dodecyl N,N-dimethylcarbamimidate

InChI

InChI=1S/C15H32N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3;1-2(3)4/h16H,4-14H2,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

QCWCLJBKPXZQCI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=N)N(C)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.